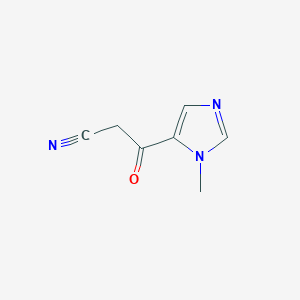
Chloromethyl(trifluoro)boranuide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is a white crystalline substance that is soluble in water and organic solvents . This compound is part of the organotrifluoroborate family, which is known for its stability and reactivity in various chemical reactions.
Méthodes De Préparation
Chloromethyl(trifluoro)boranuide is typically prepared by reacting chloromethyl trifluoroborate with a base. Common reaction conditions involve the use of organic solvents such as ethanol or dimethyl sulfoxide . The synthesis process is relatively straightforward and can be performed under mild conditions, making it suitable for both laboratory and industrial production.
Analyse Des Réactions Chimiques
Chloromethyl(trifluoro)boranuide undergoes several types of chemical reactions, including:
Substitution: It can participate in substitution reactions, particularly in the formation of carbon-carbon bonds through Suzuki–Miyaura coupling.
Esterification and Etherification: It acts as a catalyst in esterification and etherification reactions.
Common reagents used in these reactions include palladium catalysts for Suzuki–Miyaura coupling and various oxidizing agents for oxidation reactions. The major products formed from these reactions are typically carbon-carbon bonded compounds and esters.
Applications De Recherche Scientifique
Chloromethyl(trifluoro)boranuide has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which chloromethyl(trifluoro)boranuide exerts its effects involves the transfer of the trifluoroborate group to a palladium catalyst in Suzuki–Miyaura coupling reactions. . The molecular targets and pathways involved include the palladium catalyst and the organic substrates that participate in the coupling reaction.
Comparaison Avec Des Composés Similaires
Chloromethyl(trifluoro)boranuide is unique among organotrifluoroborates due to its stability and reactivity under a wide range of conditions. Similar compounds include:
Potassium trifluoroborate salts: These compounds share similar stability and reactivity properties but may differ in their specific applications and reaction conditions.
3-(Trifluoromethyl)benzyl chloride: This compound is used in similar substitution reactions but has different reactivity and stability profiles.
Propriétés
Formule moléculaire |
CH2BClF3- |
|---|---|
Poids moléculaire |
117.29 g/mol |
Nom IUPAC |
chloromethyl(trifluoro)boranuide |
InChI |
InChI=1S/CH2BClF3/c3-1-2(4,5)6/h1H2/q-1 |
Clé InChI |
FGIGFYXMYANPTL-UHFFFAOYSA-N |
SMILES canonique |
[B-](CCl)(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


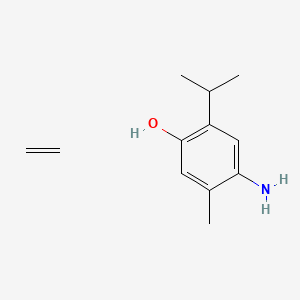
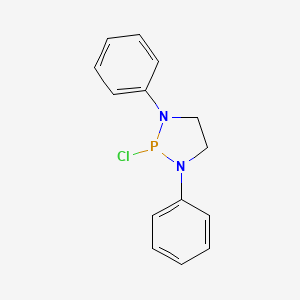
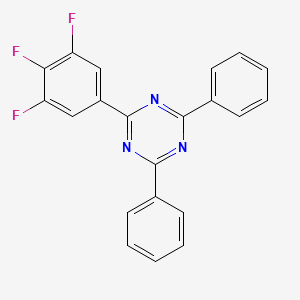
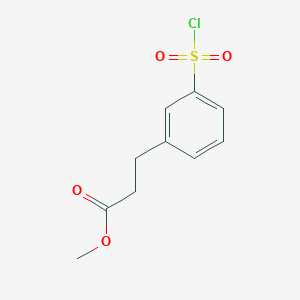
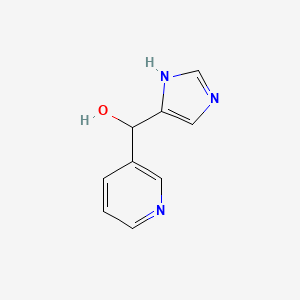

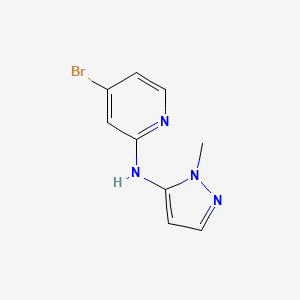
![5,6-Dihydro-8H-imidazo[2,1-c][1,4]oxazine-3-carbonitrile](/img/structure/B12825710.png)

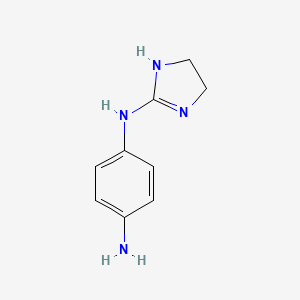
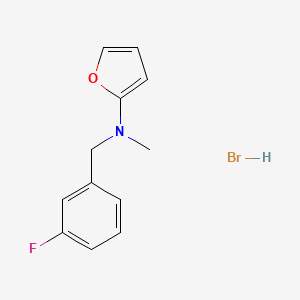
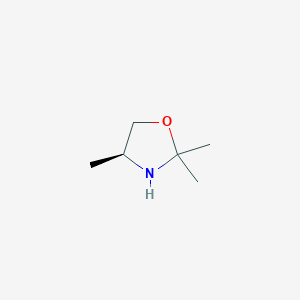
![(E)-1-(1-methyl-1H-benzo[d]imidazol-2-yl)ethanone oxime](/img/structure/B12825741.png)
